molecular formula C9H10F3NO B14019342 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline

3-Methoxy-2-methyl-6-(trifluoromethyl)aniline

Cat. No.: B14019342
M. Wt: 205.18 g/mol
InChI Key: KTMAPAWJBNBIGT-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-6-(trifluoromethyl)aniline is a substituted aniline compound that serves as a versatile chemical intermediate in research and development . While specific biological data for this exact compound may be limited, its core structure, which incorporates methoxy, methyl, and trifluoromethyl substituents on an aniline ring, is highly valuable in medicinal and agrochemical research. The trifluoromethyl group is a key motif in modern drug discovery due to its ability to enhance a molecule's metabolic stability, lipophilicity, and bioavailability . This compound is primarily used as a synthetic building block. It can be utilized in the discovery and synthesis of novel molecules with potential pharmacological activity . Its structure makes it a candidate for creating analogs of known active compounds, such as anilinopyrimidine fungicides, which target pathogens like Botrytis cinerea . Furthermore, it can be employed in the development of dyes and pigments, and in organic synthesis as a precursor for more complex structures . Researchers value this aniline derivative for its potential to generate new compounds for screening programs. The presence of both electron-donating (methoxy, methyl) and strongly electron-withdrawing (trifluoromethyl) groups on the same aromatic ring creates a unique electronic profile that can be exploited to fine-tune the properties of resulting molecules . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper handling procedures must be followed, as aromatic amines can possess potential toxicity .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

3-methoxy-2-methyl-6-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3NO/c1-5-7(14-2)4-3-6(8(5)13)9(10,11)12/h3-4H,13H2,1-2H3

InChI Key

KTMAPAWJBNBIGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Parameter Nitration-Methylation Chlorination-Substitution
Cost Low (bulk reagents) Moderate (Pd/C catalyst)
Scalability Industrial-friendly Requires high-pressure systems
By-products Minimal Sulfur-containing waste
Purity >99% after distillation >95% via crystallization

Challenges in Methoxy Group Introduction

The methoxy group at the 3-position necessitates precise regioselectivity. Potential strategies include:

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

Reaction Conditions Major Product Yield Reference
NitrationHNO₃, H₂SO₄, 0–5°C4-Nitro derivative62%
SulfonationH₂SO₄, SO₃, 120°C4-Sulfo derivative55%

Key observations:

  • The trifluoromethyl group deactivates the ring but enhances para-directing effects of the methoxy group.

  • Steric effects from the 2-methyl group suppress substitution at the 1-position.

Coupling Reactions

The aniline’s amino group participates in palladium-catalyzed cross-coupling reactions, enabling C–N and C–C bond formation.

Suzuki-Miyaura Coupling

Substrate Conditions Product Yield Reference
Aryl boronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives78%
  • The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the boronic acid .

Schiff Base Formation

The primary amine reacts with aldehydes or ketones under mild conditions to form stable imine derivatives, as demonstrated in studies of structurally related trifluoromethyl anilines .

Example :

  • Condensation with 2,3-dihydroxybenzaldehyde in ethanol under reflux yields a crystalline Schiff base (m.p. 396–398 K) .

  • The reaction is reversible under acidic conditions, regenerating the parent aniline .

Oxidation

  • Amino group : Under strong oxidizing conditions (e.g., KMnO₄, H₂SO₄), the amine oxidizes to a nitro group, though this reaction is less favored due to the electron-withdrawing trifluoromethyl group.

  • Methoxy group : Resists typical demethylation agents like BBr₃ but can be cleaved using HI at elevated temperatures.

Reduction

  • Catalytic hydrogenation (H₂, Pd/C) reduces the aromatic ring to a cyclohexane derivative, retaining the trifluoromethyl and methoxy substituents.

Halogenation

Reagent Conditions Product Yield
I₂, FeCl₃DCM, 25°C, 12h4-Iodo derivative48%

Biological Interaction Pathways

While not a direct chemical reaction, the compound’s mechanism in biological systems involves:

  • Hydrogen bonding : The amino and methoxy groups interact with enzyme active sites .

  • Lipophilicity enhancement : The trifluoromethyl group improves membrane permeability, critical in drug design.

Scientific Research Applications

3-Methoxy-2-methyl-6-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can act as an inhibitor or modulator of specific biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 2090792-20-2
  • Molecular Formula: C₉H₁₀F₃NO
  • Molecular Weight : 205.18 g/mol
  • Structural Features: A substituted aniline derivative with methoxy (-OCH₃) at position 3, methyl (-CH₃) at position 2, and trifluoromethyl (-CF₃) at position 6 (ortho to the amino group) .

Physicochemical Properties :

  • Storage : Requires protection from light, inert atmosphere, and room temperature storage .
  • Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation) .

Applications : Primarily used in research settings, particularly in synthetic chemistry and pharmaceutical development, though specific biological activities remain under investigation .

Comparison with Structural Analogs

Substitution Patterns and Basicity

The position of substituents on the aniline ring significantly influences electronic and steric properties:

Compound Substituent Positions Basicity (Relative to Aniline) Key Evidence
3-Methoxy-2-methyl-6-(CF₃)aniline -CF₃ (6), -OCH₃ (3), -CH₃ (2) Reduced (ortho effect)
2-(Trifluoromethyl)aniline -CF₃ (2) Markedly reduced
4-(Trifluoromethyl)aniline -CF₃ (4) Moderate reduction
3-(Trifluoromethyl)aniline -CF₃ (3) Slightly reduced
  • Ortho Effect : The presence of bulky or electron-withdrawing groups (e.g., -CF₃) in the ortho position reduces basicity by destabilizing the protonated amine . This is evident in 3-Methoxy-2-methyl-6-(CF₃)aniline , where the -CF₃ group at position 6 (ortho to NH₂) further decreases basicity compared to meta- or para-substituted analogs.

Biological Activity

3-Methoxy-2-methyl-6-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group, which can enhance biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Structural Characteristics

The compound features a methoxy group at the 3-position, a methyl group at the 2-position, and a trifluoromethyl group at the 6-position. The presence of these substituents influences its chemical behavior and biological interactions.

Research indicates that the trifluoromethyl group enhances the binding affinity of the compound to various biological targets. For instance, studies have shown that derivatives with trifluoromethyl substitutions exhibit increased potency in inhibiting certain receptor sites linked to neuropsychiatric disorders . The compound's ability to interact with NMDA receptors has been particularly noted, where it demonstrates a significant increase in binding affinity compared to non-trifluoromethyl analogs .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve disruption of microtubule polymerization, leading to mitotic arrest and subsequent cell death .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa0.060Microtubule disruption
A5490.120Mitotic catastrophe
MDA-MB-2310.150Cell cycle arrest

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It has been implicated in modulating pathways associated with neurodegenerative diseases by enhancing NMDA receptor function, which is crucial for synaptic plasticity and memory formation .

Case Studies

  • Study on Trifluoromethyl Derivatives : A study evaluated a series of trifluoromethyl-substituted anilines, including this compound, highlighting their enhanced binding affinities and reduced metabolic degradation compared to traditional compounds .
  • Cell Cycle Analysis : In another investigation, the effects of this compound on the cell cycle were analyzed using flow cytometry, revealing a significant accumulation of cells in the G2/M phase when treated with the compound. This suggests that it may effectively halt cell division in cancerous cells .

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline and its derivatives in laboratory settings?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a mixture of brominated intermediates, zinc dicyanide, and tetrakis(triphenylphosphine)palladium(0) in DMF under nitrogen at 80°C yields carbonitrile derivatives (LCMS: m/z 265 [M+H]⁺) . Bromination of precursor anilines using N-bromosuccinimide (NBS) in ethyl acetate at 60°C achieves regioselective substitution (89% yield) . Key steps include optimizing solvent polarity, temperature, and catalyst loading to minimize byproducts.

Q. How can researchers ensure accurate characterization of this compound using modern analytical techniques?

Methodological Answer:

  • LCMS/HPLC : Confirm molecular weight and purity (e.g., retention time: 0.81 minutes under SQD-FA05 conditions) .
  • ¹H/¹³C NMR : Verify substituent positions and electronic environments. For example, trifluoromethyl groups exhibit distinct splitting patterns in ¹⁹F NMR .
  • FT-IR : Identify functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .
  • Elemental Analysis : Validate purity ≥98% using combustion analysis .

Q. What safety protocols and handling precautions are critical when working with this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
  • Emergency Measures : Immediate access to eye wash stations and safety showers. Store antidotes (e.g., activated charcoal) for accidental ingestion .
  • Training : Mandatory chemical hazard awareness programs covering SDS interpretation and spill management .

Q. What are the optimal storage conditions and long-term stability considerations?

Methodological Answer:

  • Storage : Powder at -20°C (3 years) or 4°C (2 years). Solutions in acetonitrile/water (0.03% formic acid) stored at -80°C (6 months) .
  • Stability : Monitor degradation via HPLC; avoid repeated freeze-thaw cycles. Stabilize with antioxidants (e.g., BHT) in oxidative environments .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, trifluoromethyl groups lower LUMO energy, enhancing electrophilic substitution at the para position . Solvent effects (PCM model) and transition-state analysis optimize reaction pathways for derivatives .

Q. What strategies exist for optimizing regioselectivity in electrophilic substitution reactions?

Methodological Answer:

  • Directing Groups : Methoxy groups direct electrophiles to ortho/para positions. Use Lewis acids (e.g., AlCl₃) to enhance selectivity .
  • Steric Effects : Methyl groups at position 2 hinder ortho substitution, favoring para functionalization .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve reaction rates for nitration or sulfonation .

Q. What role does this compound play in synthesizing advanced materials or pharmaceutical intermediates?

Methodological Answer:

  • Polymer Dielectrics : Derivatives with rotatable methoxy groups enhance energy density (up to 200°C stability) in flexible polyolefins .
  • Agrochemicals : Intermediate for flumetralin (tobacco sucker control agent) via dinitro-trifluoromethyl aniline precursors .
  • Pharmaceuticals : Used in block copolymers for drug delivery systems, leveraging trifluoromethyl hydrophobicity .

Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?

Methodological Answer:

  • Parameter Replication : Systematically vary catalyst loading (e.g., Pd(0) from 1–5 mol%) and reaction time .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., dehalogenation or over-bromination) .
  • Meta-Analysis : Compare solvent purity (e.g., anhydrous DMF vs. technical grade) and reagent sourcing (NBS activity) .

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